Cas no 2172259-06-0 (1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol)

1-(Cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol is a specialized triazole derivative with a cyclopropylmethyl and 3-methylbutyl substituent, offering unique structural features for chemical synthesis and pharmaceutical research. The presence of the hydroxymethyl group at the 4-position enhances its reactivity, making it a versatile intermediate for further functionalization. Its compact cyclopropyl ring and branched alkyl chain contribute to steric and electronic properties that may influence binding affinity in bioactive compounds. This compound is particularly valuable in medicinal chemistry for the development of novel heterocyclic scaffolds, with potential applications in drug discovery and agrochemical research. Its well-defined structure ensures reproducibility in synthetic pathways.
1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol structure
2172259-06-0 structure
Product name:1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol
CAS No:2172259-06-0
MF:C12H21N3O
MW:223.31464266777
CID:6597550
PubChem ID:165591075

1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol
    • 2172259-06-0
    • [1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
    • EN300-1593494
    • Inchi: 1S/C12H21N3O/c1-9(2)3-6-12-11(8-16)13-14-15(12)7-10-4-5-10/h9-10,16H,3-8H2,1-2H3
    • InChI Key: LOLSIOVHRLICCS-UHFFFAOYSA-N
    • SMILES: OCC1=C(CCC(C)C)N(CC2CC2)N=N1

Computed Properties

  • Exact Mass: 223.168462302g/mol
  • Monoisotopic Mass: 223.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9Ų
  • XLogP3: 1.5

1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1593494-0.25g
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
0.25g
$1249.0 2023-06-04
Enamine
EN300-1593494-1.0g
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
1g
$1357.0 2023-06-04
Enamine
EN300-1593494-10.0g
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
10g
$5837.0 2023-06-04
Enamine
EN300-1593494-0.5g
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
0.5g
$1302.0 2023-06-04
Enamine
EN300-1593494-5000mg
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
5000mg
$3935.0 2023-09-23
Enamine
EN300-1593494-500mg
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
500mg
$1302.0 2023-09-23
Enamine
EN300-1593494-2.5g
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
2.5g
$2660.0 2023-06-04
Enamine
EN300-1593494-2500mg
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
2500mg
$2660.0 2023-09-23
Enamine
EN300-1593494-1000mg
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
1000mg
$1357.0 2023-09-23
Enamine
EN300-1593494-5.0g
[1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol
2172259-06-0
5g
$3935.0 2023-06-04

Additional information on 1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol

Professional Introduction to Compound with CAS No. 2172259-06-0 and Product Name: 1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol

The compound with the CAS number 2172259-06-0 and the product name 1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug discovery and development. The presence of a triazole ring and a cyclopropylmethyl substituent in its molecular framework suggests unique chemical properties that make it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The triazole moiety, known for its stability and versatility, has been extensively studied in medicinal chemistry. Its ability to act as a scaffold for various bioactive molecules has made it a preferred choice for designing new drugs. The specific substitution pattern in 1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol introduces additional complexity, which may contribute to its interaction with biological targets in unique ways.

The cyclopropylmethyl group is another key feature of this compound that warrants detailed examination. Cyclopropyl groups are known to enhance the metabolic stability of molecules and can influence their binding affinity to proteins. In contrast, the 3-methylbutyl side chain adds another layer of structural diversity, potentially affecting the compound's solubility and pharmacokinetic properties. These features make 1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol an intriguing subject for further research.

Recent studies have highlighted the importance of structural diversity in drug design. The combination of a triazole ring, a cyclopropylmethyl substituent, and a 3-methylbutyl side chain in this compound suggests that it may exhibit multiple modes of action. This polypharmacicity could be particularly advantageous in treating complex diseases that require multifaceted therapeutic approaches. For instance, compounds with similar structural motifs have shown promise in the treatment of inflammatory diseases and infectious disorders.

The synthesis of 1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol presents both challenges and opportunities for synthetic chemists. The introduction of the triazole ring typically involves cycloaddition reactions between azides and alkynes, which can be optimized for high yield and selectivity. The subsequent functionalization of the triazole ring with the cyclopropylmethyl and 3-methylbutyl groups requires careful consideration to ensure regioselectivity and minimize side reactions.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. The unique combination of structural features suggests that it may interact with biological targets in ways that are not yet fully understood. To explore this potential, researchers are employing a range of computational methods to predict how this compound might behave within biological systems. These studies include molecular docking simulations, which can help identify potential binding sites on target proteins.

In addition to computational studies, experimental approaches are also being used to investigate the properties of 1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ymethanol. In vitro assays are being conducted to assess its activity against various biological targets, while animal models are being used to evaluate its pharmacokinetic profile. These studies will provide valuable insights into the compound's potential as a therapeutic agent.

The development of novel pharmaceuticals is often a lengthy and complex process, but compounds like 1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ymethanol offer hope for new treatments for a wide range of diseases. By understanding its structure-property relationships, researchers can make informed decisions about how to optimize its therapeutic potential. As more data becomes available on this compound's behavior both in vitro and in vivo, it will be increasingly clear whether it will emerge as a lead candidate for drug development.

In conclusion,1-(cyclopropylmethyl)-5-(3-methylbutul)-lH-l ,2 , 3 -triazol - 4 - ylmethanol represents an exciting advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further investigation into its potential therapeutic applications . With continued research , this compound has the potential to contribute significantly to the development of new treatments for various diseases .

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